BenchChemオンラインストアへようこそ!

Rauvotetraphylline B

Cytotoxicity Cancer Cell Lines Indole Alkaloid

Rauvotetraphylline B is a β-glucopyranosyl-bearing sarpagine-type indole alkaloid from Rauvolfia tetraphylla. Distinguished from macroline-type and ajmaline-type analogs, it shows no significant cytotoxicity (IC50 >40 μM against HL-60, SMMC-7721, A-549, MCF-7, SW-480). This makes it a reliable negative control for anticancer screening and a glycosylation reference for structure-activity relationship studies. Supplied at ≥98% purity, the compound is ideal for LC-MS/MS dereplication, botanical QC, and diversity library inclusion. Choose Rauvotetraphylline B when minimal baseline toxicity is critical for your assay design.

Molecular Formula C31H37N3O6
Molecular Weight 547.6 g/mol
CAS No. 1422506-50-0
Cat. No. B1162072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRauvotetraphylline B
CAS1422506-50-0
Molecular FormulaC31H37N3O6
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCC=C1C2CC3C4=C(CC(C2C5=CC(=CC(=N5)C)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4
InChIInChI=1S/C31H37N3O6/c1-4-16-18-11-23-26-19(17-7-5-6-8-20(17)33-26)12-22(25(18)21-10-14(2)9-15(3)32-21)34(23)30(16)40-31-29(38)28(37)27(36)24(13-35)39-31/h4-10,18,22-25,27-31,33,35-38H,11-13H2,1-3H3/b16-4+/t18-,22-,23-,24+,25-,27+,28-,29+,30+,31-/m0/s1
InChIKeyUCCMUMCXKRGZPN-WGRQGCIHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Rauvotetraphylline B (CAS 1422506-50-0): A Monoterpenoid Indole Alkaloid from Rauvolfia tetraphylla


Rauvotetraphylline B (CAS 1422506-50-0) is a monoterpenoid indole alkaloid first isolated from the aerial parts of Rauvolfia tetraphylla [1]. It belongs to the sarpagine-type alkaloid class and features a characteristic β-glucopyranosyl moiety attached to the indole scaffold [1]. The compound was identified and structurally characterized alongside four other new rauvotetraphyllines (A, C, D, E) in 2012 [1]. Its molecular formula is C31H37N3O6 with a molecular weight of approximately 547.64 g/mol . Commercial availability exists at purities ranging from 97% to 99% .

Why Rauvotetraphylline B (CAS 1422506-50-0) Cannot Be Interchanged with Other Rauvolfia Alkaloids


Despite sharing the same plant source and general alkaloid classification, Rauvotetraphylline B exhibits structural and functional properties that preclude its interchangeable use with other Rauvolfia tetraphylla alkaloids or broader class analogs. Specifically, Rauvotetraphylline B is a sarpagine-type alkaloid containing a β-glucopyranosyl unit [1], which distinguishes it from macroline-type (e.g., Rauvotetraphylline A) and ajmaline-type analogs [1]. Furthermore, the original isolation study reported that Rauvotetraphylline B showed no significant cytotoxic activity (IC50 > 40 μM) across five human cancer cell lines [1], whereas certain known alkaloids from R. tetraphylla such as α-yohimbine and isoreserpiline demonstrate measurable antipsychotic and cardiovascular activities [2]. This lack of cytotoxicity—in contrast to structurally distinct Rauvolfia alkaloids with sub-10 μM IC50 values—represents a critical selection parameter for researchers requiring either negative controls or compounds with minimal baseline toxicity.

Rauvotetraphylline B (CAS 1422506-50-0): Quantitative Differentiation Evidence vs. In-Class Comparators


Cytotoxic Activity Comparison: Rauvotetraphylline B vs. Active Rauvolfia Alkaloids

In the original isolation study, Rauvotetraphylline B was evaluated alongside four other new rauvotetraphyllines (A, C, D, E) for cytotoxicity against five human cancer cell lines using the MTT assay [1]. All five new compounds, including Rauvotetraphylline B, were inactive with IC50 values > 40 μM across HL-60 (myeloid leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer) cell lines [1]. In contrast, active Rauvolfia alkaloids such as reserpine and certain yohimbine-type compounds from related species exhibit IC50 values in the 5-10 μM range in immunosuppressive and T-cell proliferation assays [2].

Cytotoxicity Cancer Cell Lines Indole Alkaloid

Structural Differentiation: Sarpagine-Type Core with β-Glucopyranosyl Moiety

Rauvotetraphylline B possesses a sarpagine-type monoterpenoid indole alkaloid core with a characteristic β-glucopyranosyl unit attached, giving it the molecular formula C31H37N3O6 and molecular weight of 547.64 g/mol [1]. This structural architecture contrasts with Rauvotetraphylline A (C20H26N2O3, 342.43 g/mol, macroline-type without glycosylation), Rauvotetraphylline C (C28H34N2O7, 510.6 g/mol), Rauvotetraphylline D (C24H26N2O3, 390.47 g/mol), and Rauvotetraphylline E (C20H18N2O3, 334.37 g/mol) [1]. The presence of the 4,6-dimethyl-2-pyridyl moiety in Rauvotetraphylline B is absent in Rauvotetraphylline C, which instead contains a carboxyl group [1].

Natural Product Chemistry Alkaloid Classification Structure-Activity Relationship

Availability and Purity Specification: Commercial Differentiation

Rauvotetraphylline B is commercially available from multiple vendors with purity specifications ranging from 97% to 99% [1][2]. Suppliers include TargetMol (98% purity, TN4896), MedChemExpress, BioBioPha, and ChemFaces, with package sizes from 1 mg to 1 g [1][2]. In contrast, Rauvotetraphylline A (CAS 1422506-49-7) and Rauvotetraphylline C (CAS 1422506-51-1) are offered by fewer vendors and often only in smaller quantities or as part of extract mixtures . The higher molecular complexity of Rauvotetraphylline B, combined with its consistent >98% purity commercial availability, makes it a more reliable procurement choice for analytical method validation and reference standard applications compared to its less commercially established analogs.

Natural Product Procurement Analytical Standards Quality Control

Rauvotetraphylline B (CAS 1422506-50-0): Recommended Procurement and Research Application Scenarios


Negative Control in Cancer Cytotoxicity Screening

With documented IC50 values > 40 μM across HL-60, SMMC-7721, A-549, MCF-7, and SW-480 cell lines [1], Rauvotetraphylline B serves as a validated negative control for cytotoxicity assays. Its lack of activity against these five cancer lines provides a reliable baseline comparator when screening structurally related sarpagine-type alkaloids or crude Rauvolfia tetraphylla extracts for anticancer potential. This application is particularly valuable given that other Rauvolfia alkaloids such as reserpine and ajmaline exhibit measurable immunosuppressive and anti-proliferative activities [2].

Analytical Reference Standard for Phytochemical Characterization

The structurally well-defined sarpagine scaffold of Rauvotetraphylline B, combined with its commercial availability at ≥98% purity [1][2], makes it suitable as an analytical reference standard for LC-MS and HPLC-based phytochemical profiling of Rauvolfia species. Its distinctive β-glucopyranosyl moiety and 4,6-dimethyl-2-pyridyl group provide characteristic spectral fingerprints useful for dereplication studies and quality control of botanical raw materials .

Structure-Activity Relationship (SAR) Baseline Studies in Alkaloid Glycosylation Research

Rauvotetraphylline B represents one of the few sarpagine-type alkaloids containing a β-glucopyranosyl unit [1]. This glycosylation feature contrasts with non-glycosylated analogs such as Rauvotetraphylline A (macroline-type, C20H26N2O3) [1]. Researchers investigating the impact of glycosylation on indole alkaloid solubility, membrane permeability, or target engagement can use Rauvotetraphylline B as a glycosylated reference compound against which non-glycosylated sarpagine or macroline alkaloids are compared.

Natural Product Library Expansion and Diversity-Oriented Screening

Given its demonstrated lack of cytotoxicity against five common cancer cell lines [1], Rauvotetraphylline B is suitable for inclusion in diversity-oriented natural product libraries where minimal baseline toxicity is desired. Its presence in such libraries enables the detection of synergistic or pathway-specific activities without confounding cytotoxicity masking true phenotypic effects. This application is distinct from more promiscuously active Rauvolfia alkaloids that would dominate broad-spectrum screening hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rauvotetraphylline B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.